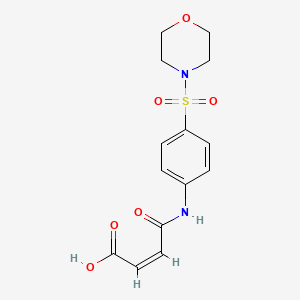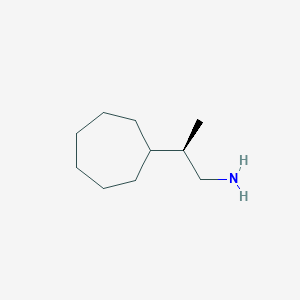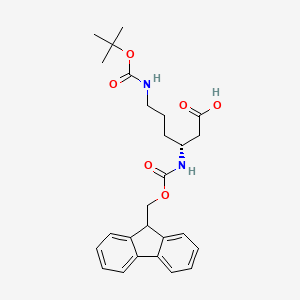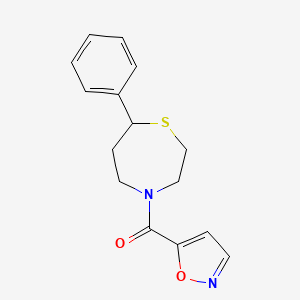
(Z)-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-((4-(Morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid, or 4-MOPS, is a synthetic organic compound used in various scientific research applications. It is a white crystalline solid that is soluble in water and is used as a buffer in various biochemical and physiological processes. 4-MOPS is widely used in biochemistry, molecular biology, and medical research due to its ability to regulate pH and act as a reaction catalyst.
科学的研究の応用
Antioxidant and Therapeutic Roles
Phenolic acids, such as Chlorogenic Acid (CGA), which shares a phenolic structure with the compound of interest, have demonstrated a wide array of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and central nervous system (CNS) stimulation activities. CGA has been shown to modulate lipid metabolism and glucose in metabolic-related disorders, offering therapeutic roles in the treatment of diseases such as cardiovascular disease, diabetes, and obesity. This suggests that compounds with similar structural features could also possess significant therapeutic and protective roles in human health (Naveed et al., 2018).
Role in Maintaining Proteostasis
4-Phenylbutyric acid (4-PBA), a compound utilized in clinical settings and possessing a butyric acid component, has been researched for its role as a chemical chaperone in maintaining proteostasis. It prevents misfolded protein aggregation and alleviates endoplasmic reticulum stress, suggesting potential therapeutic effects in various pathologies. This highlights the importance of chemical compounds in regulating protein folding and degradation, which could be relevant to the study of similar compounds (Kolb et al., 2015).
Pharmacological Interest of Morpholine Derivatives
The morpholine ring, present in various pharmacologically active compounds, has been explored for its broad spectrum of pharmacological activities. Studies on morpholine derivatives have underscored their significant potential in drug design for diverse therapeutic applications. This indicates that compounds incorporating morpholine structures, such as the one , may have vast pharmacological and therapeutic potentials, warranting further investigation (Asif & Imran, 2019).
Use in Antisense Research
Morpholino oligos, which include morpholine derivatives, have been utilized to inhibit gene function in various model organisms. This application demonstrates the utility of morpholine-containing compounds in studying gene function, suggesting potential research applications for compounds with similar structures in gene expression modulation and therapeutic gene silencing (Heasman, 2002).
特性
IUPAC Name |
(Z)-4-(4-morpholin-4-ylsulfonylanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S/c17-13(5-6-14(18)19)15-11-1-3-12(4-2-11)23(20,21)16-7-9-22-10-8-16/h1-6H,7-10H2,(H,15,17)(H,18,19)/b6-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZQPDJNVDOUNL-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(4-((4-Chlorophenyl)sulfonyl)-2-(ethylsulfonyl)thiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2945985.png)


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2945988.png)


![2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2945995.png)
![3-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-5-(phenylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2945997.png)

![methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]glycinate](/img/structure/B2946002.png)
![Methyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetate](/img/structure/B2946003.png)


![6-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2946008.png)
